(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide
Description
(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by:
- A 1,1-dioxo-1lambda6-thiolan-3-yl (sulfolane) moiety, which contributes to polar interactions due to its sulfone group.
- An ethyl group at the N-position, providing steric simplicity and moderate lipophilicity.
- A 4-methoxyphenyl substituent on the prop-2-enamide backbone, offering electron-donating effects via the methoxy group.
Properties
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-17(14-10-11-22(19,20)12-14)16(18)9-6-13-4-7-15(21-2)8-5-13/h4-9,14H,3,10-12H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHHGYCXJBWQR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide is a member of the thiolane derivative family, characterized by its unique structural features including a dioxo thiolane moiety and an ethyl acetamide group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The dioxo and acetamide groups facilitate binding to enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways.
- Nucleic Acid Interaction : It has the potential to bind to DNA or RNA, affecting gene expression and replication processes.
Antimicrobial Properties
Research indicates that compounds with similar thiolane structures exhibit antimicrobial activity. For instance, studies have shown that thiolane derivatives can inhibit the growth of various bacterial strains and fungi. The specific biological activity of this compound remains to be fully elucidated but is hypothesized to follow similar patterns.
Anticancer Activity
Preliminary studies suggest that compounds within this class may possess anticancer properties. For example, mechanisms involving apoptosis induction in cancer cells have been observed in related compounds. The potential for this compound to modulate pathways associated with cancer cell proliferation warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of thiolane derivatives:
- Antibacterial Studies : A study demonstrated that a related thiolane compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar effects .
- Anticancer Research : Research involving structurally similar compounds indicated their ability to induce apoptosis in various cancer cell lines, highlighting the potential therapeutic applications of thiolane derivatives .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Potentially active | Potentially active | Enzyme inhibition, receptor modulation |
| N-(1,1-Dioxo-thiolan) derivative A | Active against E. coli | Induces apoptosis in breast cancer cells | Enzyme inhibition |
| N-(1,1-Dioxo-thiolan) derivative B | Active against S. aureus | Cytotoxic effects on leukemia cells | DNA intercalation |
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit the production of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammatory responses. The administration of such compounds has shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Study:
In a study involving animal models of arthritis, compounds structurally related to (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide were administered, resulting in a significant reduction in joint inflammation and pain, demonstrating their therapeutic potential .
Anticancer Activity
There is emerging evidence suggesting that this compound may exhibit anticancer properties. Similar thiolane-derived compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
In vitro studies have shown that derivatives of thiolane compounds can selectively induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .
Synthesis and Development
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the thiolane ring and subsequent functionalization to introduce the methoxyphenyl group.
Synthesis Overview:
| Step | Description |
|---|---|
| Step 1 | Formation of the thiolane core |
| Step 2 | Introduction of the ethyl and methoxyphenyl groups |
| Step 3 | Final purification and characterization |
Pharmacological Insights
Pharmacological studies have shown that this compound interacts with various biological targets, potentially modulating pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Substituent Effects on Aromatic Rings
- 4-Methoxyphenyl (Target Compound) : The methoxy group donates electron density via resonance, enhancing π-π stacking interactions in hydrophobic environments. This contrasts with 4-chlorophenyl () and 4-fluorophenyl (), where electron-withdrawing groups may improve metabolic stability but reduce electron-rich interactions .
N-Substituent Variations
- Ethyl vs. In contrast, benzyl () and oxolanylmethyl () groups introduce bulk and polarity, which may enhance target affinity but reduce membrane permeability .
- Dimethylaminopropyl (): This substituent introduces a basic tertiary amine, increasing water solubility at physiological pH and enabling ionic interactions with biological targets .
Stereochemical Considerations
- The R-configuration in ’s oxolanylmethyl group highlights the role of stereochemistry in optimizing binding interactions, a feature absent in the target compound. Such stereospecificity can significantly influence pharmacological activity and selectivity .
Theoretical Implications for Bioactivity
While biological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Metabolic Stability : The methoxy group may resist oxidative degradation compared to halogenated analogs, though this requires experimental validation.
- Balanced Lipophilicity : The ethyl group and sulfolane moiety likely confer moderate logP values, balancing solubility and membrane penetration.
- Synergistic Effects : Combining electron-donating (methoxy) and polar (sulfone) groups could facilitate dual interactions with hydrophobic and polar regions of biological targets.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2E)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide?
- Methodology : Synthesis typically involves coupling thiolane sulfone derivatives with substituted acrylamide precursors. Key parameters include:
- Solvents : Dichloromethane (DCM) or ethanol for polar intermediates .
- Catalysts : Triethylamine (TEA) or DMAP to enhance amide bond formation .
- Temperature : Room temperature to 60°C, depending on reagent stability.
- Monitoring : Thin-layer chromatography (TLC) and NMR for intermediate verification .
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the compound’s structure?
- Methodology :
- ¹H NMR : Look for characteristic peaks:
- Methoxyphenyl : δ 3.8–3.9 ppm (OCH₃), δ 6.8–7.4 ppm (aromatic protons).
- Thiolan sulfone : δ 2.5–3.5 ppm (CH₂-SO₂).
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1300–1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
Q. What solvents are preferred for purification, and why?
- Methodology :
- Recrystallization : Ethanol or ethyl acetate due to moderate polarity and solubility of sulfone derivatives.
- Chromatography : Use silica gel with DCM:MeOH (95:5) gradients to separate polar byproducts .
Advanced Research Questions
Q. How can SHELXL be used to resolve crystallographic data discrepancies for this compound?
- Methodology :
- Data Collection : Use high-resolution X-ray diffraction (XRD) to resolve sulfone and amide group geometry.
- Refinement : Apply SHELXL’s restraints for SO₂ bond lengths (1.43–1.49 Å) and amide torsion angles. Use TWIN/BASF commands for twinned crystals .
- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .
Q. How can contradictory spectroscopic and crystallographic data be reconciled?
- Case Study : If NMR suggests rotational isomerism but XRD shows a single conformation:
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange (e.g., thiolan ring puckering).
- DFT Calculations : Compare computed energy barriers for rotation with experimental data .
Q. What experimental design (DoE) strategies optimize yield in multi-step syntheses?
- Methodology :
- Factors : Vary catalyst loading (0.5–5 mol%), temperature (25–60°C), and solvent polarity (DCM vs. THF).
- Response Surface Modeling : Use a central composite design to identify interactions. For example, higher yields may require TEA (3 mol%) in DCM at 40°C .
- Validation : Confirm via triplicate runs (RSD <5%).
Q. How does the electronic nature of substituents influence reaction pathways?
- Comparative Analysis :
| Substituent | Electronic Effect | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 4-OCH₃ | Electron-donating | 0.45 (±0.03) |
| 4-F | Electron-withdrawing | 0.28 (±0.02) |
- Mechanism : Electron-donating groups stabilize intermediates via resonance, accelerating amidation .
Computational & Mechanistic Questions
Q. Which computational methods validate proposed synthesis routes?
- Methodology :
- QSPR Models : Predict reaction enthalpies using Gaussian09 (B3LYP/6-31G*).
- Transition State Analysis : IRC (intrinsic reaction coordinate) calculations for amide bond formation barriers .
Q. What molecular docking strategies predict biological target interactions?
- Approach :
- Target Selection : Enzymes with sulfone-binding pockets (e.g., COX-2).
- Docking Software : AutoDock Vina with AMBER force fields.
- Key Interactions : Hydrogen bonds between SO₂ and Arg120/His90 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
